2-Chloro-4,5-dimethylpyridine
Overview
Description
2-Chloro-4,5-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of chlorine and two methyl groups at the 2, 4, and 5 positions on the pyridine ring. This compound is a colorless liquid at room temperature and is insoluble in water but soluble in organic solvents such as ether, methanol, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-dimethylpyridine can be synthesized through various methods. One common method involves the reaction of 4,5-dimethylpyridine with hydrogen chloride gas. Another method includes the reaction of 4,5-dimethylpyridine with chloroformates .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the chlorination of 4,5-dimethylpyridine using chlorine gas under controlled conditions. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 4,5-dimethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or sodium ethoxide in methanol or ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 2-amino-4,5-dimethylpyridine or 2-thio-4,5-dimethylpyridine.
Oxidation: Products include this compound-3-carboxaldehyde or this compound-3-carboxylic acid.
Reduction: The major product is 4,5-dimethylpyridine.
Scientific Research Applications
2-Chloro-4,5-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity or block receptor sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-dimethylpyridine
- 2-Chloro-4,6-dimethylpyridine
- 2-Chloro-4,5-dimethylpyrimidine
Uniqueness
2-Chloro-4,5-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-4,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDRIPPDPPWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449095 | |
Record name | 2-Chloro-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343268-69-9 | |
Record name | 2-Chloro-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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